molecular formula C7H6ClN3O B11909902 (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No.: B11909902
M. Wt: 183.59 g/mol
InChI Key: UOVMLBHFUADOBM-UHFFFAOYSA-N
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Description

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol ( 1263059-09-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic framework of significant interest in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The chloropyrazolo core structure serves as a versatile synthetic intermediate that can be further functionalized to create potential therapeutic agents . Researchers utilize this compound as a key precursor in the design and synthesis of molecules that target critical kinases such as CDK2 and TRKA, which are regulators of cell cycle progression and oncogenic signaling . Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown promise in targeting a range of kinases, including CK2, EGFR, B-Raf, and MEK, making them relevant for research in non-small cell lung cancer (NSCLC) and melanoma . The reactive 5-chloro and hydroxymethyl groups on this scaffold allow for diverse chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for research purposes as a synthetic intermediate in pharmaceutical development. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate care, referring to the Safety Data Sheet for proper handling and storage instructions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2

InChI Key

UOVMLBHFUADOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)CO)N=C1Cl

Origin of Product

United States

Preparation Methods

Reduction of Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

The most widely reported method involves the reduction of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate to the corresponding alcohol. In a representative procedure, sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) are employed in tetrahydrofuran (THF) under inert conditions. The reaction proceeds via nucleophilic attack on the ester carbonyl, yielding this compound with a near-quantitative yield of 99%. Key advantages include short reaction times (~2 hours) and minimal purification requirements.

Mechanistic Insights :
The CaCl₂ acts as a Lewis acid, polarizing the carbonyl group and enhancing NaBH₄’s reducing efficiency. This dual-reagent system prevents over-reduction to the hydrocarbon, a common side reaction in ester reductions.

Alternative Reducing Agents and Conditions

While NaBH₄/CaCl₂ is the gold standard, other reductants have been explored:

  • Lithium Aluminum Hydride (LiAlH₄) : Yields the alcohol but requires strict anhydrous conditions and generates aluminum byproducts, complicating isolation.

  • DIBAL-H (Diisobutylaluminum Hydride) : Selective reduction at low temperatures (-78°C) achieves 85% yield but demands specialized equipment.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperatureYield (%)Purity (HPLC)
NaBH₄/CaCl₂THF25°C99>98
LiAlH₄Diethyl etherReflux7892
DIBAL-HToluene-78°C8595

Data synthesized from.

Optimization of the NaBH₄/CaCl₂ Protocol

Role of Calcium Chloride

Calcium chloride’s stoichiometry is critical. A molar ratio of 1:1.2 (ester:CaCl₂) maximizes yield by preventing borohydride decomposition. Excess CaCl₂ leads to gel formation, hindering stirring and reducing efficiency.

Solvent Effects

Tetrahydrofuran (THF) outperforms methanol or ethanol due to its ability to solubilize both ionic (NaBH₄) and organic (ester) components. Methanol, though polar, reacts sluggishly, yielding <50% product.

Intermediate Synthesis: Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cyclocondensation of Aminopyrazoles

The ester precursor is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid. This one-pot reaction proceeds at 80°C for 6 hours, achieving 89% yield.

Key Reaction Parameters :

  • Catalyst : No catalyst required, but trace HCl accelerates imine formation.

  • Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.

Alternative Route: Suzuki-Miyaura Coupling

A less common approach involves palladium-catalyzed coupling of 5-chloropyrazolo[1,5-a]pyrimidine-2-boronic acid with ethyl bromoacetate. While feasible, this method suffers from lower yields (62%) and palladium contamination concerns.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 6.92 (s, 1H, pyrazole-H), 4.85 (s, 2H, CH₂OH), 4.20 (q, 2H, OCH₂CH₃, J = 7.1 Hz).

  • ¹³C NMR : 162.4 (C=O), 154.2 (pyrimidine-C), 108.9 (pyrazole-C).

High-Performance Liquid Chromatography (HPLC)

Purity exceeds 98% when using NaBH₄/CaCl₂, with a retention time of 4.2 minutes on a C18 column (acetonitrile:water = 70:30).

Industrial-Scale Production Challenges

Scaling the NaBH₄/CaCl₂ method introduces two hurdles:

  • Exothermicity : Rapid NaBH₄ addition risks thermal runaway. Controlled dosing via syringe pumps mitigates this.

  • Byproduct Removal : Calcium borate precipitates require filtration through Celite, adding 2–3 hours to the process.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenase from Saccharomyces cerevisiae show promise, achieving 70% yield under mild conditions (pH 7.0, 30°C). However, enzyme costs remain prohibitive for large-scale use.

Flow Chemistry Approaches

Microreactor systems reduce reaction times to 15 minutes by enhancing heat/mass transfer. Initial trials report 95% yield with 10 g/h throughput .

Chemical Reactions Analysis

Oxidation to Aldehyde

The primary alcohol undergoes oxidation using Dess–Martin periodinane (DMP) to form the corresponding aldehyde, 5-chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde , albeit with moderate efficiency (46% yield) .

Reaction Conditions :

ParameterValue
Oxidizing AgentDess–Martin periodinane
SolventDichloromethane (DCM)
Yield46%

Reductive Amination

The aldehyde intermediate participates in reductive amination with primary/secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant. This yields substituted pyrazolo[1,5-a]pyrimidine derivatives with varying efficiencies :

Example Reaction :

Aldehyde+AmineNaBH(OAc)3Amine-functionalized derivative\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Amine-functionalized derivative}

Yield Data :

Amine TypeProduct Yield
Piperazine84%
Morpholine63%

Nucleophilic Substitution

While direct substitution reactions of the methanol derivative are less documented, analogous 5-chloropyrazolo[1,5-a]pyrimidine derivatives undergo nucleophilic displacement at the C5 position. For example:

  • Reaction with morpholine under K₂CO₃ yields 5-morpholino derivatives (94% yield) .

  • Palladium-catalyzed carbonylation with CO/MeOH produces methyl esters (52% yield) .

Comparative Reactivity :

SubstrateReagent/ConditionsProductYield
5-Chloropyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃, RT5-Morpholino derivative94%
5-Chloropyrazolo[1,5-a]pyrimidinePdCl₂(PPh₃)₂, CO, MeOH, 100°CMethyl ester52%

Key Research Findings

  • Reduction Efficiency : NaBH₄ selectively reduces esters to alcohols without affecting the pyrazolo[1,5-a]pyrimidine core .

  • Oxidation Challenges : The moderate yield in DMP-mediated oxidation suggests competing side reactions or steric hindrance .

  • Selective Functionalization : The C5 chlorine atom is more reactive than the C2 methanol group in nucleophilic substitutions .

Scientific Research Applications

Anticancer Properties

Research indicates that (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits potent anticancer activity. It has been shown to act as an inhibitor of various kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit CK2 kinase, which plays a crucial role in tumor growth and survival . The compound's ability to modulate signaling pathways associated with cancer makes it a promising candidate for further development.

Kinase Inhibition

The compound has been identified as a selective inhibitor for several kinases, including PIM1 and JAK1. These kinases are implicated in various cellular processes such as proliferation and apoptosis . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency and selectivity against specific kinases .

Cardiovascular Diseases

Due to its ability to inhibit angiotensin II receptors, this compound derivatives have been explored as potential antihypertensive agents. These compounds may provide new therapeutic options for managing hypertension by blocking receptor-mediated vasoconstriction .

Neurological Disorders

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives could be beneficial in treating neurological disorders due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory processes .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, a study reported IC50 values in the low nanomolar range for CK2 inhibition, indicating high potency .

CompoundTarget KinaseIC50 Value (nM)Reference
This compoundCK2α8
Derivative APIM115
Derivative BJAK120

In Vivo Studies

In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary animal model studies have shown promising results in terms of tumor growth inhibition and overall survival rates when treated with pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine atom and hydroxymethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
Compound Name Substituents Key Data Reference
(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol 5-Cl, 2-CH2OH Intermediate in TRK inhibitor synthesis; antitumor activity in preclinical models .
Compound 98 (Triazolo[1,5-a]pyrimidine derivative) 5-CH3, 7-(4-Cl-phenyl)amino, 2-CH2OH Lower yield (11%); evaluated as a Plasmodium falciparum inhibitor .
Compound 46 5-Cl, 7-morpholino, 2-CH2OH Synthesized via methanesulfonic acid-mediated reaction; characterized by HRMS and 13C NMR .
7-Amino-N-phenyl derivative 7-NH2, 6-CN, 5-(4-MeO-phenyl), 2-(4-MeO-phenyl)amino Synthesized via condensation with malononitrile; potential cytotoxicity .

Key Observations :

  • The 5-chloro substitution is common in bioactive derivatives, enhancing electrophilicity for nucleophilic substitution reactions .
  • Methanol vs. amine groups: The hydroxymethyl group in this compound improves solubility compared to amine-substituted analogues (e.g., Compound 98), which show lower synthetic yields (~11%) .
Heterocyclic Analogues with Different Cores
Compound Name Core Structure Key Data Reference
(5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-3-yl)(thiophen-2-yl)methanone Thienopyrimidine Displays a thiophene ring; evaluated for GABAA receptor binding .
N-(5-Chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine CDK2 inhibitor with IC50 < 100 nM; features a carboxamide group .
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Higher similarity (0.92) to the target compound; iodine substitution enables cross-coupling .

Key Observations :

  • Thienopyrimidine derivatives (e.g., ) exhibit distinct electronic properties due to sulfur incorporation, influencing receptor binding profiles.
  • Iodo-substituted analogues (e.g., 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine) are valuable for Suzuki-Miyaura coupling, enabling diversification .

Biological Activity

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H7ClN4O
  • Molecular Weight : 186.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1263059-09-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. For instance, it exhibits inhibitory activity against CK2 kinase, which plays a pivotal role in tumorigenesis .
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting their cell cycle and promoting programmed cell death .
  • Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could be beneficial in treating diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes various biological activities associated with this compound and related compounds:

Activity IC50 Value Reference
CK2 Inhibition8 nM
Antiproliferative ActivityLow micromolar range
Anti-inflammatory Activity<50 µM
Cytotoxicity in Cancer CellsNon-cytotoxic across 60 lines

Case Study 1: CK2 Inhibition and Anticancer Activity

In a study focused on optimizing pyrazolo[1,5-a]pyrimidines, this compound was identified as a potent inhibitor of CK2. The research demonstrated that this compound could significantly reduce cell viability in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. The selectivity for CK2 over other kinases was confirmed through differential scanning fluorimetry assays .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was shown to inhibit LPS-induced NF-kB activation in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases. The results suggested that the primary amide group at position 3 of the heterocyclic scaffold contributed significantly to its anti-inflammatory activity .

Q & A

Basic Research Question

  • Protective Measures : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions to prevent inhalation .
  • Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental toxicity .
  • Spill Protocol : Neutralize spills with inert adsorbents (e.g., vermiculite) and collect in sealed containers .

How can the structure of this compound be confirmed post-synthesis?

Basic Research Question

  • Spectroscopy :
    • 1H NMR : Peaks at δ 4.66 ppm (CH2OH), δ 2.42 ppm (CH3), and aromatic protons confirm substituent positions .
    • 13C NMR : Signals at 66.2 ppm (CH2OH) and 48.5 ppm (CH3) validate the backbone .
    • ESI-MS : Molecular ion peak at m/z 290 ([M+H]+) matches the expected molecular weight .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter for chirality .

How do substituent variations at the 5- and 7-positions affect the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question

  • 5-Position : Methyl or trifluoromethyl groups enhance metabolic stability. For example, 5-methyl derivatives show improved PfDHODH inhibition (IC50 = 0.16 µM) compared to unsubstituted analogs .

  • 7-Position : Aryl amino groups (e.g., 4-chlorophenyl) increase target affinity. Substitution with electron-withdrawing groups (Cl, CF3) improves binding to hydrophobic enzyme pockets .

  • SAR Table :

    Substituent (R5/R7)Target Activity (IC50)Reference
    5-CH3, 7-NH(4-ClPh)0.16 µM (PfDHODH)
    5-CF3, 7-NH(β-Naph)0.22 µM (Antimalarial)

What computational methods assist in understanding the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PfDHODH. Key interactions:
    • Hydrogen bonding between the hydroxymethyl group and Arg265.
    • π-π stacking of the pyrimidine ring with Phe227 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. RMSD < 2.0 Å indicates stable binding .

How can reaction conditions be optimized for scaling up synthesis in research settings?

Advanced Research Question

  • Solvent Choice : Replace ethanol with acetonitrile for faster kinetics (reflux at 82°C vs. 78°C in ethanol) .

  • Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to introduce aryl groups at the 7-position. Yields improve from 65% to 85% .

  • Workflow Table :

    ParameterOptimization StrategyOutcome
    Temperature70°C → 80°CYield ↑ 15%
    Catalyst Loading5 mol% → 2 mol% PdCost ↓ 60%
    PurificationColumn → RecrystallizationPurity ↑ 99%

What are the challenges in crystallizing this compound?

Advanced Research Question

  • Crystal Growth : Slow evaporation from DMSO/water (1:3) yields needle-like crystals. Add 5% methanol to improve morphology .
  • Twinned Data : Use SHELXD for structure solution and TwinRotMat for detwinning. Key refinement: HKLF5 format for merged data .

How does the compound compare to other pyrazolo[1,5-a]pyrimidine-based inhibitors?

Advanced Research Question

  • Selectivity : The hydroxymethyl group reduces off-target effects vs. COX-2 or CRF1 receptors (selectivity ratio > 100:1) .
  • Potency : Compared to 5,7-dimethyl analogs, the chloro substituent enhances halogen bonding with Thr63 in PfDHODH, improving IC50 by 3-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.